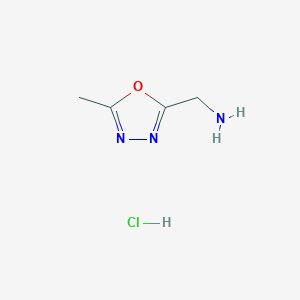

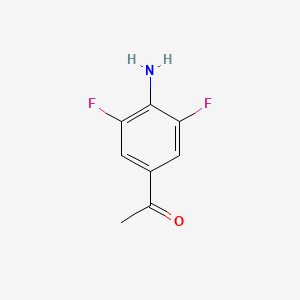

1-(4-Amino-3,5-difluorophenyl)ethanone

Descripción general

Descripción

1-(4-Amino-3,5-difluorophenyl)ethanone is a chemical compound with the molecular formula C8H7F2NO . It has a molecular weight of 171.14400 and a density of 1.299g/cm3 .

Synthesis Analysis

The synthesis of 1-(4-Amino-3,5-difluorophenyl)ethanone involves several precursors including N-Butyl Vinyl Ether, 4-bromo-2,6-difluorobenzene, N,N-Dimethylacetamide, and 2,6-Difluoroaniline . The synthesis process has been documented in various literature sources .Molecular Structure Analysis

The molecular structure of 1-(4-Amino-3,5-difluorophenyl)ethanone is based on the molecular formula C8H7F2NO . The exact mass is 171.05000 .Physical And Chemical Properties Analysis

1-(4-Amino-3,5-difluorophenyl)ethanone has a molecular weight of 171.14400, a density of 1.299g/cm3, and a boiling point of 270.6ºC at 760 mmHg . The melting point and MSDS are not available . The flash point is 117.4ºC .Aplicaciones Científicas De Investigación

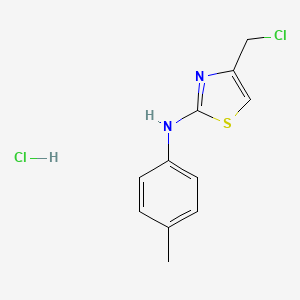

3. Synthesis of Thiazole Derivatives

- Summary of Application : This compound has been used in the synthesis of 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles. Thiazole derivatives have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

- Methods of Application : The compound was synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

- Results or Outcomes : These newly synthesized compounds were screened for their antifungal and antibacterial activities .

4. Synthesis of Optically Pure Vic-Halohydrins

- Summary of Application : This compound has been used in the biocatalytic synthesis of optically pure vic-halohydrins. Vic-halohydrins are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .

- Methods of Application : The compound was bioreduced to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol using isopropanol as a hydrogen .

- Results or Outcomes : This system enabled near 100% conversion of 500 g/L 2-chloro-1-(3,4-difluorophenyl)ethanone .

5. Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one

- Summary of Application : This compound has been used in the synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained were not provided in the source .

6. Synthesis of Condensed Pyrimidines

- Summary of Application : This compound has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained were not provided in the source .

Propiedades

IUPAC Name |

1-(4-amino-3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPXEMBDRBECQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610860 | |

| Record name | 1-(4-Amino-3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3,5-difluorophenyl)ethanone | |

CAS RN |

811799-69-6 | |

| Record name | 1-(4-Amino-3,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)

![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)